Bienvenue dans la boutique en ligne BenchChem!

Digoxin Impurity G (Neodigoxin)

HPLC system suitability impurity profiling pharmacopoeia method validation

Digoxin Impurity G (Neodigoxin) is the EP-specified stereoisomer with RRT 0.8—mandatory for HPLC system suitability, impurity profiling, and batch release testing of digoxin API under the EP monograph. As a process-related impurity, it cannot be generated artificially; only an authentic reference standard ensures correct peak identification, resolution from Impurity F (RRT 0.6) and H (RRT 0.9), and valid relative response factors. Using gitoxin, lanatoside C, or any surrogate invalidates system suitability, biases mass-balance purity assignments, and risks ICH Q3A/B non-compliance. Procure for ANDA/NDA readiness.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
CAS No. 55576-67-5
Cat. No. B601670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigoxin Impurity G (Neodigoxin)
CAS55576-67-5
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
InChIInChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
InChIKeyLTMHDMANZUZIPE-TUIWDEEUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digoxin Impurity G (Neodigoxin, CAS 55576-67-5): A Pharmacopoeia-Defined Stereoisomeric Cardiac Glycoside Reference Standard for Quality Control and Research


Digoxin Impurity G (Neodigoxin), CAS 55576-67-5, is a cardiac glycoside stereoisomer of digoxin (C₄₁H₆₄O₁₄) that is explicitly designated as a related substance in the European Pharmacopoeia (EP) monograph for digoxin [1]. Unlike degradation products, neodigoxin is a process-related impurity arising from stereochemical variation at the glycosidic linkage, a feature that fundamentally alters its chromatographic behavior relative to the parent drug . Its structural similarity yet distinct three-dimensional configuration makes it an essential, non-interchangeable analytical reference standard for HPLC system suitability, impurity profiling, and purity assessment of digoxin active pharmaceutical ingredient (API) and finished dosage forms [2].

Why a Generic Digitalis Glycoside Standard Cannot Substitute for Digoxin Impurity G (Neodigoxin) in Regulated Analytical Workflows


Digitalis glycoside impurities are not functionally interchangeable. While digoxin, digitoxin, gitoxin, and their related substances share a common cardenolide core, subtle differences in glycosidic stereochemistry, saccharide chain length, and hydroxylation pattern produce distinct chromatographic retention times, differential immunoassay cross-reactivities, and divergent pharmacological potencies [1]. The international CCQM-P20.f interlaboratory comparison demonstrated that failure to employ impurity-specific reference standards for digoxin-related substances led to systematic bias in purity assignment—participants who could not resolve or correctly quantify individual impurities overestimated digoxin content [2]. Substituting Impurity G (neodigoxin) with a surrogate standard, such as gitoxin or lanatoside C, would invalidate system suitability criteria, compromise method accuracy, and risk non-compliance with EP and ICH Q3A/B requirements.

Quantitative Differentiation Evidence: Digoxin Impurity G (Neodigoxin) Versus Closest Analogs


Chromatographic Selectivity: Relative Retention Time of Impurity G vs. Digoxin Under Pharmacopoeia HPLC Conditions

Under the British Pharmacopoeia (BP 2025) gradient HPLC method for digoxin injection related substances (C18 column, 5 µm, acetonitrile/water gradient, detection at 220 nm), digoxin elutes at approximately 4 minutes. Impurity G (neodigoxin) is resolved with a relative retention time (RRT) of 0.8 relative to digoxin [1]. This positions Impurity G between Impurity C (RRT ~0.3), Impurity E (RRT ~0.5), Impurity F (RRT ~0.6), and Impurity H (RRT ~0.9) in the chromatographic elution order, confirming that neodigoxin possesses a unique retention factor that is not mirrored by any other EP-listed digoxin impurity. The resolution of Impurity G from digoxin is critical for meeting the EP system suitability requirement, which mandates a resolution of at least 1.5 between Impurity H (lanatoside C) and digoxin as a benchmark for adequate chromatographic performance for all related substances [1].

HPLC system suitability impurity profiling pharmacopoeia method validation

Structural Differentiation: Stereochemical Isomerism at the Glycosidic Linkage Distinguishes Neodigoxin from Digoxin and Other EP Impurities

Neodigoxin is a stereoisomer of digoxin, not a hydrolytic degradation product . While the molecular formula (C₄₁H₆₄O₁₄) and molecular weight (780.9 g/mol) are identical to digoxin, the spatial arrangement of the tridigitoxose sugar chain at the C-3 hydroxyl of the aglycone differs, producing a distinct tertiary structure . This stereochemical variation arises during the semi-synthetic manufacturing process of digoxin and is not formed through acid or base hydrolysis of the parent drug. Consequently, neodigoxin cannot be generated for calibration purposes by forced degradation studies on digoxin API; it must be procured as a discrete, independently synthesized reference compound. In contrast, degradation-related impurities such as digoxigenin (aglycone), digoxigenin monodigitoxoside, and digoxigenin bisdigitoxoside can be produced via controlled hydrolysis and are chromatographically distinct .

stereochemistry glycosidic linkage impurity origin process impurity

Pharmacopoeia Impurity Control Framework: Impurity G is One of ~12 Individually Regulated Related Substances in the EP Digoxin Monograph

The European Pharmacopoeia (Ph. Eur. 7.0 and subsequent editions) employs a quantitative HPLC method with specific limits for approximately 12 named related substances in digoxin drug substance [1]. Unlike older pharmacopoeias (e.g., WHO International Pharmacopoeia, USP 30) that use non-specific TLC methods with a generic 'no spot more intense than X' criterion, the EP approach requires identification and quantification of each specified impurity against its own reference standard [1]. Impurity G (neodigoxin) is one of these named substances. The EP framework aligns with ICH Q3A guidelines, which mandate identification of any impurity present at ≥0.10% (for a drug substance with a maximum daily dose ≤2 g) and qualification of impurities exceeding the identification threshold [2]. Given that digoxin has a narrow therapeutic index (typical daily dose 0.125–0.25 mg), accurate quantification of even low-level impurities is critical for patient safety, and the EP monograph establishes a total impurity limit of 3% by HPLC area normalization [1].

European Pharmacopoeia related substances ICH Q3A impurity threshold

Quantitative Impact of Impurity Resolution on Purity Assignment: Evidence from the CCQM-P20.f International Interlaboratory Comparison

The CCQM-P20.f pilot study, coordinated by the Bureau International des Poids et Mesures (BIPM), involved nine national metrology institutes and four expert laboratories in assigning the mass fraction purity of a digoxin test material [1]. A key finding was that participants who did not achieve adequate chromatographic resolution of digoxin from its structurally related impurities—or who lacked appropriate impurity reference standards for quantification—systematically overestimated digoxin content. The comparison material contained multiple cardiac glycoside impurities spanning a range of molecular masses from aglycones to tetrasaccharide glycosides, and the absence of individual impurity standards forced some laboratories to apply unverified relative response factor assumptions [1]. This introduced a bias that, in combination with undetected residual solvents (ethanol, dichloromethane, toluene), led to significant inter-laboratory variation in reported purity values. The study concluded that reliable purity assignment via the mass balance approach requires both validated chromatographic separation of the main component from all related structure impurities and authentic reference standards for each impurity to establish correct response factors [1]. Digoxin Impurity G (neodigoxin), as a stereoisomer with identical molecular formula and near-identical UV chromophore to digoxin, exemplifies the type of impurity for which relative response factor assumptions (i.e., assuming response factor = 1.0) are most likely to be inaccurate.

purity assignment mass balance metrology reference material certification

Immunoassay Cross-Reactivity Variation: Cardiac Glycoside Derivatives Exhibit Differing Affinities for Anti-Digoxin Antibodies and Na,K-ATPase

Marcus et al. (1975) quantitatively compared the reactivity of digoxin and digitoxin derivatives in the Na,K-ATPase displacement assay and by radioimmunoassay (RIA) [1]. The study reported that digoxigenin-bis-digitoxoside exhibited slightly higher affinity than digoxin in the digoxin-specific antiserum system, while digoxigenin and dihydrodigoxin showed considerably less affinity than the parent compound [1]. Critically, the recovery on extraction of some derivatives differed from that of the parent compounds in the ATPase assay, and the potency of derivatives in displacing ³H-ouabain also varied [1]. This class-level evidence establishes that structural modifications to the digoxin scaffold—including stereochemical isomerism, saccharide truncation, and reduction of the lactone ring—directly alter both immunoassay detection and pharmacological target engagement. Although neodigoxin was not specifically tested, its status as a stereoisomer of digoxin places it within this established structure–activity relationship framework, implying that its cross-reactivity in clinical digoxin immunoassays is unlikely to be 100% and must be characterized with the authentic compound.

immunoassay interference cross-reactivity therapeutic drug monitoring Na,K-ATPase displacement

Highest-Value Application Scenarios for Digoxin Impurity G (Neodigoxin) Reference Standard Based on Quantitative Differentiation Evidence


HPLC System Suitability and Peak Identification in EP/BP Digoxin Related Substances Testing

In every batch release test of digoxin API or finished dosage forms conducted under the European Pharmacopoeia monograph, the HPLC chromatogram must resolve and identify approximately 12 specified impurities. Impurity G (neodigoxin), with its characteristic RRT of 0.8, must be unequivocally identified. An authentic reference standard is required to establish retention time, confirm peak identity, and verify that the chromatographic system achieves adequate resolution from Impurity F (RRT 0.6) and Impurity H (RRT 0.9) [1]. Without the correct standard, a misidentified peak could lead to an erroneous out-of-specification (OOS) result or, worse, failure to detect an impurity exceeding the reporting threshold, triggering a regulatory non-compliance finding during GMP inspection.

Mass Balance Purity Assignment for Digoxin Certified Reference Material (CRM) Production

The CCQM-P20.f study demonstrated that purity assignment by the mass balance approach—the gold standard for CRM certification—requires individual identification and quantification of every impurity present above the detection limit, using authentic reference standards to establish accurate relative response factors [1]. For metrology institutes, pharmacopoeia commissions, and accredited reference material producers, Impurity G (neodigoxin) is a mandatory calibrant. Assuming a relative response factor of 1.0 for this stereoisomer without experimental verification using the authentic compound introduces an unquantified bias that can compromise the certified purity value and its associated measurement uncertainty [1].

Cross-Reactivity Characterization in Clinical Digoxin Immunoassay Validation

Clinical laboratories performing therapeutic drug monitoring of digoxin rely on immunoassay platforms whose antibodies may exhibit variable cross-reactivity toward digoxin metabolites and structurally related impurities. As Marcus et al. (1975) established, structural modifications to the digoxin scaffold produce meaningful changes in both RIA and Na,K-ATPase displacement assay readouts [1]. Procuring an authentic sample of Digoxin Impurity G enables assay manufacturers and clinical chemistry laboratories to spike neodigoxin into drug-free plasma and quantitatively determine its cross-reactivity factor. This data is essential for interpreting digoxin plasma concentration measurements in patients who may have received digoxin formulations containing trace levels of this process impurity.

Forced Degradation and Stability Study Differentiator: Confirming Impurity G is Process-Derived, Not Degradation-Derived

ICH Q1A(R2) stability testing guidelines require that degradation products be distinguished from process impurities. Because neodigoxin is a stereoisomer produced during semi-synthetic manufacture and cannot be generated by acid, base, oxidative, or photolytic stress of digoxin [1], spiking an authentic Impurity G reference standard into forced degradation samples provides a definitive negative control. The absence of an RRT 0.8 peak in stressed digoxin samples confirms the process origin of this impurity, a distinction critical for setting specification limits in regulatory filings (IND/NDA/ANDA) and for evaluating whether an observed batch-to-batch variability arises from manufacturing inconsistency or storage instability [2].

Quote Request

Request a Quote for Digoxin Impurity G (Neodigoxin)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.